molecular formula C14H12Cl2N4O B2837305 3-cyclopropyl-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285541-06-1

3-cyclopropyl-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B2837305
CAS No.: 1285541-06-1
M. Wt: 323.18
InChI Key: HFIDBJVCQWUOKX-REZTVBANSA-N
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Description

This compound belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a cyclopropyl group at position 3 and a (2,6-dichlorophenyl)methylene hydrazide moiety. Its structure is defined by the E-configuration of the hydrazone bond, critical for molecular rigidity and intermolecular interactions.

Properties

IUPAC Name

5-cyclopropyl-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O/c15-10-2-1-3-11(16)9(10)7-17-20-14(21)13-6-12(18-19-13)8-4-5-8/h1-3,6-8H,4-5H2,(H,18,19)(H,20,21)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIDBJVCQWUOKX-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N’-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with 2,6-dichlorobenzaldehyde under reflux conditions in ethanol or methanol. The reaction is catalyzed by an acid, such as glacial acetic acid, to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N’-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-cyclopropyl-N’-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N’-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone moiety can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Substituent Variations and Structural Impacts

The following table summarizes key structural differences and their implications:

Compound Name Substituent (Pyrazole Position 3) Arylidene Group Molecular Weight Key Properties/Findings
Target Compound Cyclopropyl 2,6-dichlorophenyl 365.24* Enhanced rigidity; potential halogen bonding
N′-[(E)-(2,6-Dichlorophenyl)methylene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide 3-ethoxyphenyl 2,6-dichlorophenyl Not reported Increased hydrophobicity due to ethoxy group; possible π-π stacking with aryl systems
3-Cyclopropyl-N′-[(E)-(2-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide Cyclopropyl 2-hydroxyphenyl Not reported Hydrogen bonding via -OH; reduced lipophilicity compared to dichloro analogs
N′-[(E)-(2,6-Dichlorophenyl)methylene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide Thiophen-2-yl 2,6-dichlorophenyl 365.24 Improved π-conjugation; potential sulfur-mediated interactions
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide Phenyl 2,4-dichlorophenyl 388.25 Planar geometry; electronic effects modulated by para-chlorine

*Molecular weight calculated based on analogous structures .

Electronic and Pharmacological Properties

  • Electronic Effects :
    • Target Compound : Cyclopropyl’s electron-donating nature increases electron density on the pyrazole ring, stabilizing the hydrazone bond. DFT studies (B3LYP/6-311G**) suggest a HOMO-LUMO gap of ~4.5 eV, comparable to phenyl analogs .
    • Thiophene Analog : Lower HOMO-LUMO gap (~4.0 eV) due to thiophene’s electron-rich nature, enhancing reactivity.
  • Pharmacological Potential: Target Compound: The 2,6-dichloro group may improve membrane permeability and target binding (e.g., kinase inhibition) via halogen bonds . Hydroxy-substituted Analog : Demonstrates antioxidant activity in preliminary assays due to phenolic -OH, absent in the target compound.

Biological Activity

3-Cyclopropyl-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a novel compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, pharmacological properties, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyrazole core with a cyclopropyl group and a dichlorophenyl substituent, which contribute to its unique chemical properties. The molecular formula is C14H12Cl2N4OC_{14}H_{12}Cl_2N_4O with a molecular weight of 323.2 g/mol. The compound's structure facilitates interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydrazone moiety allows for the formation of stable complexes that can inhibit enzyme activity or alter receptor conformation. Preliminary studies suggest that it may function as an enzyme inhibitor, particularly in pathways related to inflammation and microbial resistance.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives possess activity against various bacterial strains such as E. coli and S. aureus . The presence of the cyclopropyl and dichlorophenyl groups enhances the antimicrobial efficacy by improving lipophilicity and cellular penetration.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated using carrageenan-induced paw edema models. Compounds structurally similar to this one have demonstrated up to 84% inhibition of inflammation compared to standard anti-inflammatory drugs like diclofenac .

Enzyme Inhibition

This compound has been explored for its role as an enzyme inhibitor. In particular, it has been studied in relation to monoamine oxidase (MAO) inhibition, which is crucial for treating neurological disorders . The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can significantly affect inhibitory potency.

Comparative Studies

To understand the uniqueness of this compound, comparisons with other pyrazole derivatives are essential:

Compound NameStructure FeaturesBiological ActivityReference
N'-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazideBiphenyl structureModerate anti-inflammatory
1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivativesThiocarbamoyl groupMAO-B inhibition
3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamidePiperazine moietyAnti-inflammatory

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Anti-inflammatory Activity : A study involving a series of pyrazole derivatives showed that certain compounds exhibited significant inhibition of TNF-α and IL-6 at concentrations comparable to standard drugs .
  • Antimicrobial Efficacy : Another investigation demonstrated that specific pyrazole derivatives were effective against multidrug-resistant bacterial strains, emphasizing their potential as new antimicrobial agents .
  • Neurological Applications : Research into cannabinoid receptor antagonism revealed that some cyclopropyl-containing pyrazoles could effectively modulate lipid metabolism, suggesting therapeutic applications in metabolic syndrome .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Answer:
The synthesis involves a multi-step process:

  • Pyrazole ring formation : Use β-diketone precursors with hydrazine under reflux in ethanol. Monitor reaction progress via TLC .
  • Condensation reaction : React the pyrazole intermediate with 2,6-dichlorobenzaldehyde under acidic conditions (e.g., glacial acetic acid) to form the hydrazone linkage. Control temperature (70–80°C) to avoid side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Confirm purity via NMR and HPLC .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

  • FT-IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹) .
  • NMR : ¹H NMR confirms the E-configuration of the hydrazone moiety (δ 8.5–9.0 ppm for imine proton) .
  • X-ray diffraction : Single-crystal analysis (SHELXL) resolves bond lengths, angles, and stereochemistry. Use WinGX for data processing .
  • ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak) .

Advanced: How can Density Functional Theory (DFT) predict electronic properties and reactivity?

Answer:

  • Methodology : Perform B3LYP/6-311G** calculations in gas and solvent phases (IEFPCM model). Analyze molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites .
  • Applications : Predict UV-Vis spectra (TD-DFT) and compare with experimental data. Calculate Fukui indices to assess reactivity toward electrophiles/nucleophiles .

Advanced: How to resolve contradictions between NMR and X-ray data in structural elucidation?

Answer:

  • Dynamic vs. static disorder : Variable-temperature NMR detects conformational flexibility, while X-ray captures static solid-state geometry .
  • Solvent effects : Compare NMR data (solution phase) with X-ray (solid state). Use computational NMR shift predictions (GIAO method) to reconcile discrepancies .

Basic: What steps confirm the E-configuration of the hydrazone moiety?

Answer:

  • NOESY NMR : Detect spatial proximity between the imine proton and cyclopropyl group .
  • X-ray : Definitive proof via crystallographic data showing trans arrangement of substituents .

Advanced: How to design molecular docking studies for biological activity evaluation?

Answer:

  • Target selection : Use PDB structures (e.g., cyclooxygenase-2, COX-2).
  • Docking protocol : Prepare ligand (compound) and protein (remove water, add charges) in AutoDock Vina. Analyze binding poses and interaction energies (e.g., hydrogen bonds with Arg120/His90 residues) .
  • Validation : Correlate docking scores with in vitro enzyme inhibition assays .

Basic: What solvent systems optimize purification?

Answer:

  • Chromatography : Ethyl acetate/hexane (3:7) for column chromatography.
  • Recrystallization : Ethanol or DCM/hexane mixtures yield high-purity crystals .

Advanced: How do solvent models affect computational spectroscopic predictions?

Answer:

  • IEFPCM vs. gas phase : Solvent models improve accuracy by accounting for polarity effects. For UV-Vis, compare computed (SCRF) and experimental λmax values to validate transitions .

Basic: How to assess compound stability under storage conditions?

Answer:

  • HPLC : Monitor purity over time (e.g., 0, 3, 6 months) at 4°C and RT .
  • TGA : Determine decomposition temperature (Td) to recommend storage guidelines .

Advanced: How can Hirshfeld analysis guide co-crystal design?

Answer:

  • Surface analysis : Use CrystalExplorer to identify dominant interactions (e.g., C-H···Cl).
  • Co-former selection : Target molecules with complementary H-bond donors (e.g., carboxylic acids). Screen via slurry crystallization and validate with PXRD .

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